molecular formula C23H23N3O3 B2743825 N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide CAS No. 1903268-96-1

N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide

Cat. No. B2743825
CAS RN: 1903268-96-1
M. Wt: 389.455
InChI Key: PNPFDPLVOBLYOZ-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide, also known as QPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. QPA is a small molecule that has been shown to exhibit promising results in various preclinical studies, making it a potential candidate for drug development.

Scientific Research Applications

Structural and Chemical Properties

  • Spatial Orientations and Anion Coordination : The study by Kalita & Baruah, 2010 discusses the spatial orientations of amide derivatives related to this compound, highlighting tweezer-like geometry and interactions forming channel-like structures. This research has implications for understanding how these compounds interact with anions and their potential applications in molecular assembly.

  • Formation of Co-Crystals and Salts : Research by Karmakar, Kalita, & Baruah, 2009 demonstrates that derivatives of this compound can form co-crystals with aromatic diols and crystalline salts with acids. Such studies are critical for developing new materials with specific crystalline properties.

Biomedical Applications

  • Zinc Monitoring in Biological Samples : Park et al., 2015, designed a chemosensor based on a similar compound for detecting zinc in biological and aqueous samples, highlighting its potential in medical diagnostics and environmental monitoring (Park et al., 2015).

  • Translocator Protein Ligands : A study by Cappelli et al., 2011 investigates compounds related to this one as ligands for the translocator protein, with potential therapeutic applications as anxiolytics and neuroprotective agents.

  • Antimicrobial and Antiprotozoal Agents : Patel et al., 2017, highlight the use of quinoxaline-oxadiazole hybrids, structurally similar to this compound, as effective agents against bacterial, fungal, and protozoal infections (Patel et al., 2017).

  • COVID-19 Drug Development : Fahim & Ismael, 2021, discuss the potential of N-(phenylsulfonyl)acetamide derivatives, structurally related to this compound, in the development of COVID-19 treatments, showcasing its role in addressing global health challenges (Fahim & Ismael, 2021).

  • Narcolepsy Treatment : Auberson et al., 2014, explore ergoline derivatives, similar in structure, as potential treatments for narcolepsy, indicating the compound's relevance in neuropsychiatric disorder management (Auberson et al., 2014).

  • Antitubercular Activity : The research by Pissinate et al., 2016 shows that 2-(Quinolin-4-yloxy)acetamides, related to this compound, are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment.

properties

IUPAC Name

N-[4-[2-oxo-2-(3-quinolin-8-yloxypyrrolidin-1-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-17(8-10-19)14-22(28)26-13-11-20(15-26)29-21-6-2-4-18-5-3-12-24-23(18)21/h2-10,12,20H,11,13-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPFDPLVOBLYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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